N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide
Description
This compound features a piperazine core substituted with a 2-fluorophenyl group, an ethyl chain bearing a furan-2-yl moiety, and a 4-methylbenzenesulfonamide group. The 2-fluorophenyl group enhances receptor binding via electronegativity and steric effects, while the furan-2-yl group contributes to π-π interactions and metabolic stability. The 4-methylbenzenesulfonamide moiety improves solubility and modulates pharmacokinetics .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-18-8-10-19(11-9-18)31(28,29)25-17-22(23-7-4-16-30-23)27-14-12-26(13-15-27)21-6-3-2-5-20(21)24/h2-11,16,22,25H,12-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKOAULWADDVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine ring and a fluorophenyl group have been found to interact with dopamine receptors.
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors. The interaction of these compounds with their targets can lead to changes in cellular signaling and function.
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a furan moiety, along with a sulfonamide functional group. The structural formula is as follows:
- Molecular Formula : C24H26FN3O5S
- Molecular Weight : 485.54 g/mol
- InChI Key : QMXPBFPXABIBIG-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to modulate serotonin and dopamine receptor activities, which are critical in regulating mood, cognition, and behavior. The sulfonamide component may also contribute to antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 4 | High |
This table summarizes the minimum inhibitory concentrations (MIC) for some common pathogens, indicating that the compound exhibits varying degrees of effectiveness against different bacterial strains.
Anticancer Activity
Preliminary studies suggest potential anticancer properties. For example, derivatives of piperazine have been evaluated for their cytotoxic effects on cancer cell lines such as B16F10 melanoma cells. These studies indicated that certain modifications in the structure led to enhanced cytotoxicity without significant toxicity to normal cells.
Case Studies
- Inhibition of Tyrosinase Activity : A study evaluated the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound demonstrated competitive inhibition against Agaricus bisporus tyrosinase. The most effective inhibitors had IC50 values in the low micromolar range, indicating strong potential for skin depigmentation applications .
- Neuropharmacological Effects : Another study investigated the binding affinity of piperazine derivatives to serotonin receptors. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Comparisons
Key Structural Differences and Implications
Piperazine Substitution :
- The 2-fluorophenyl group in the target compound offers optimal steric and electronic properties for receptor binding compared to 4-chlorophenyl (W-18) or 5-chloro-2-methylphenyl (). Fluorine’s small size and electronegativity enhance affinity without significant metabolic liabilities .
- 4-Fluorophenyl () and 4-methylbenzenesulfonyl () substituents alter the piperazine ring’s electron density, affecting interactions with serotonin or dopamine receptors .
Ethyl Chain Variations :
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : The furan-2-yl group in the target compound resists oxidative metabolism compared to nitro (W-18) or chloro () groups, which are prone to reduction or hydrolysis .
- Receptor Selectivity : Fluorine’s electronegativity in the target compound may enhance selectivity for 5-HT1A or D2 receptors over the broader opioid activity seen in W-18 .
- Solubility : The 4-methylbenzenesulfonamide group improves aqueous solubility relative to bulkier substituents like dihydrobenzodioxine (), aiding oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
